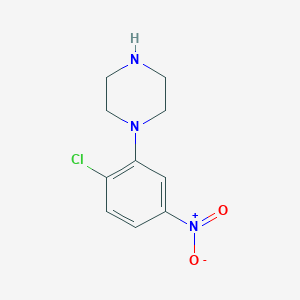

1-(2-chloro-5-nitrophenyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step chemical reactions, including alkylation, acidulation, and reduction processes. For instance, the synthesis of 1-(2,3-dichlorophenyl)piperazine, a closely related compound, from 2,6-dichloro-nitrobenzene and piperazine involves these steps with a total yield of around 48.2% (Quan, 2006). This highlights the complexity and efficiency of synthesizing such compounds.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Structure Characterization

1-(2-chloro-5-nitrophenyl)piperazine serves as a pivotal intermediate in the synthesis of various pharmaceutical compounds. It is derived through a series of chemical reactions including alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis. These methods yield significant insights into the chemical behavior and structural characteristics of this compound, facilitating the development of novel compounds with potential therapeutic applications. The structural integrity of these compounds is often confirmed through IR and NMR spectroscopy, highlighting the meticulous approach required to ascertain their composition and potential utility in pharmaceutical contexts (Quan, 2006).

Anticancer Applications

Research has highlighted the anticancer potential of derivatives and compounds related to this compound. For instance, piperazine scaffolds have shown promising anti-proliferative properties against various cancer cell lines, including human cervical cancer HeLa cells. These compounds induce apoptosis through oxidative stress-mediated pathways, suggesting their potential as leads in the development of new anticancer therapies (Khanam et al., 2018). Additionally, novel piperazine (2-chloroethyl)-1-nitrosourea analogues have demonstrated significant anticancer activity against various human cancer cell lines, further underscoring the therapeutic relevance of compounds related to this compound (Sowmithri et al., 2022).

Antibacterial and Antimicrobial Activities

Compounds synthesized from this compound derivatives have exhibited potent antibacterial and antimicrobial effects. For example, novel bis(pyrazole-benzofuran) hybrids, incorporating piperazine linkers, have demonstrated significant inhibitory activities against bacterial biofilm formation and MurB enzyme, a crucial factor in bacterial cell wall synthesis. Such findings suggest the potential of these compounds in addressing bacterial resistance and the development of new antimicrobial agents (Mekky & Sanad, 2020).

Propiedades

IUPAC Name |

1-(2-chloro-5-nitrophenyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3O2/c11-9-2-1-8(14(15)16)7-10(9)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXEGLLSIGXCAKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5506872.png)

![3-{[benzyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol](/img/structure/B5506890.png)

![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B5506900.png)

![3-[1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-(3-pyridinylmethyl)acrylamide](/img/structure/B5506905.png)

![7-[4-(4-fluorobenzyl)-1,4-diazepan-1-yl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5506914.png)

![1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-4-piperidinecarboxamide](/img/structure/B5506931.png)

![N-1,3-benzodioxol-5-yl-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B5506943.png)

![N-[3-(cyclohexylthio)propyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5506972.png)

![N'-[(5-methyl-2-furyl)methylene]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B5506976.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(2,4,7-trimethyl-1H-indol-3-yl)acetamide](/img/structure/B5506981.png)